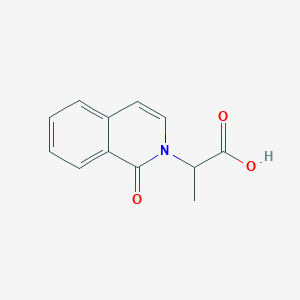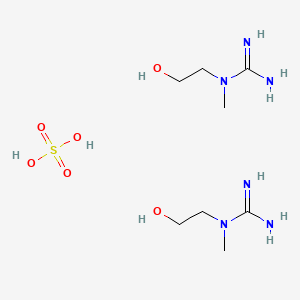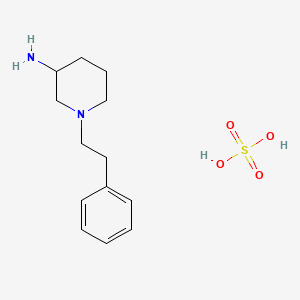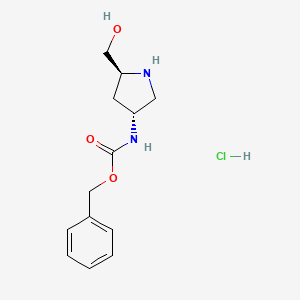
2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used as a building block for more complex compounds .
Chemical Reactions Analysis
The chemical reactions of isoquinoline derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. Without specific information on “2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid”, it’s difficult to provide an accurate chemical reactions analysis .Scientific Research Applications
Synthesis and Biological Activity : Ukrainets et al. (2013) presented a method for preparing a series of compounds related to 2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid. They conducted a comparative analysis on the analgesic and diuretic properties of these compounds and their synthetic precursors (Ukrainets, Andreeva, Gorokhova, & Kravchenko, 2013).
Quality Control in Pharmaceutical Applications : Zubkov et al. (2016) explored analytical methods for quality control of active pharmaceutical ingredients, focusing on derivatives of 3-Quinolin-4-one propanoic acids, which share structural similarities with 2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid. They emphasized the importance of including specific control methods like 13C NMR-spectroscopy for these compounds (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Inhibitors of Steroidogenic Factor 1 : Madoux et al. (2008) identified and characterized selective inhibitory chemical probes of SF-1, a transcription factor, using a compound structurally similar to 2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid. These compounds were potent submicromolar inhibitors and are valuable for investigating the therapeutic potential of SF-1 (Madoux, Li, Chase, et al., 2008).
Antimicrobial Activity : Hassanin and Ibrahim (2012) studied the antimicrobial activity of compounds derived from a similar acid, 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. These compounds were screened for their in vitro antimicrobial properties (Hassanin & Ibrahim, 2012).
Influence on Blood Coagulation : Limanskii et al. (2009) synthesized a series of new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides and studied their influence on blood coagulation. They found these compounds to be effective hemostatics (Limanskii, Polygalova, Syropyatov, Mikhailovskii, & Vakhrin, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-oxoisoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(15)16)13-7-6-9-4-2-3-5-10(9)11(13)14/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVUGOCPOVLEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid | |
CAS RN |
344461-41-2 | |
| Record name | 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)



![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)







